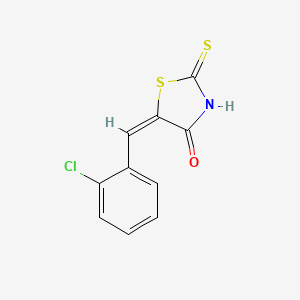
(5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5E)-5-(2-Chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a chemical compound that has been studied for its potential applications in scientific research and medicine. The compound is composed of a five-membered ring containing two nitrogen atoms, a chlorine atom and two sulfur atoms. This compound has been found to possess a variety of properties including antibacterial, antifungal, and anti-inflammatory activities. Additionally, it has been found to have potential applications in cancer research and drug design.
Scientific Research Applications
Vibrational Spectra and Quantum Chemical Analysis
The compound's FT-IR and FT-Raman spectra were studied, revealing insights into its vibrational wavenumbers, band intensities, and geometrical parameters. Quantum chemical analysis using DFT methods helped understand the molecule's stability, charge delocalization, and reactivity potential. This information is crucial for evaluating the compound's bioactivity and chemical reactivity (Venil et al., 2021).
Synthesis and Biological Evaluation
Thiazole derivatives, including (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, have been synthesized and evaluated for biological activities. For instance, the cytotoxic activity of certain thiazole derivatives was tested, showcasing the compound's potential in pharmacological applications (Gomha & Khalil, 2012).
Antibacterial and Antifungal Properties
Some derivatives of this compound have been tested for their antibacterial and antifungal activities. The research indicates the potential use of these compounds in developing new antimicrobial agents (Ibrahim et al., 2021).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. Such studies are essential for drug design and understanding the mechanism of action at the molecular level (Shanmugapriya et al., 2022).
properties
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIBSXUAGRXSIQ-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360875 |
Source


|
| Record name | (5E)-5-[(2-Chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81154-00-9 |
Source


|
| Record name | (5E)-5-[(2-Chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

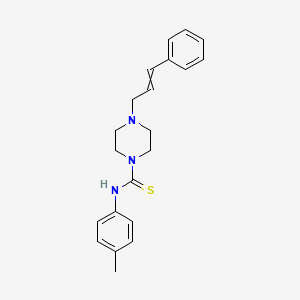
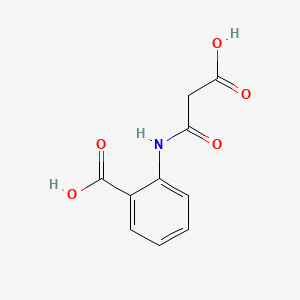
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1362738.png)
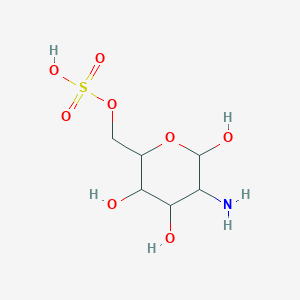
![5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde](/img/structure/B1362741.png)

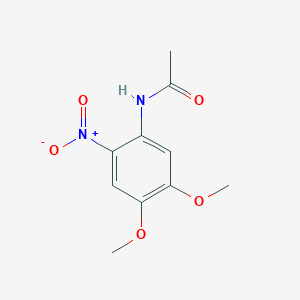
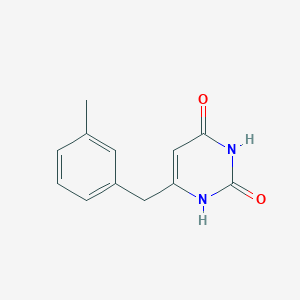
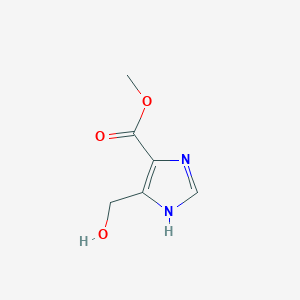
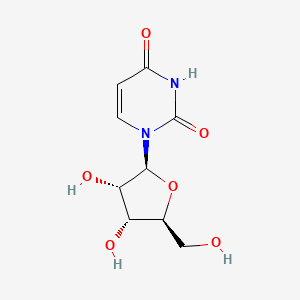
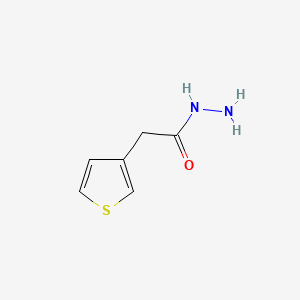
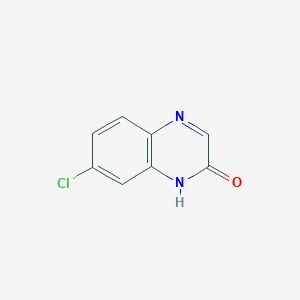

![4-[(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1362760.png)